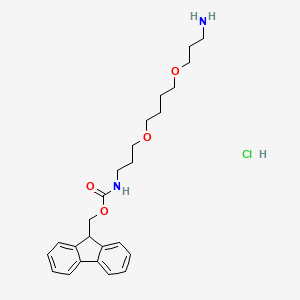
1-(9-Fluorenylmethyloxycarbonyl-amino)-4,9-dioxa-12-dodecanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(9-Fluorenylmethyloxycarbonyl-amino)-4,9-dioxa-12-dodecanamine hydrochloride is a useful research compound. Its molecular formula is C25H34N2O4 and its molecular weight is 426.557. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of the compound 1-(9-Fluorenylmethyloxycarbonyl-amino)-4,9-dioxa-12-dodecanamine hydrochloride is the amine group of amino acids . The fluorenylmethoxycarbonyl (Fmoc) group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .
Mode of Action
The compound this compound interacts with its targets by forming a protective group around the amine group of amino acids . This protective group is base-labile, meaning it can be removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The compound this compound affects the biochemical pathways related to the synthesis of peptides and proteins . By protecting the amine group of amino acids, it allows for the formation of a peptide bond between the amino group of one amino acid and the carboxyl group of another .
Pharmacokinetics
The fmoc group is known to enhance the hydrophobicity of the solute, which could potentially impact its bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action involve the protection of the amine group of amino acids during peptide and protein synthesis . This protection allows for the formation of peptide bonds without unwanted side reactions .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, water in microdroplets can reduce the energy barrier for the lone H transfer of 9-fluorenylmethyloxycarbonyl and promote its detachment from the amino group . This suggests that the compound’s action, efficacy, and stability may vary depending on the presence of water and other environmental conditions .
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[3-[4-(3-aminopropoxy)butoxy]propyl]carbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N2O4.ClH/c26-13-7-17-29-15-5-6-16-30-18-8-14-27-25(28)31-19-24-22-11-3-1-9-20(22)21-10-2-4-12-23(21)24;/h1-4,9-12,24H,5-8,13-19,26H2,(H,27,28);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQVCMAXUAUKLTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCOCCCCOCCCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
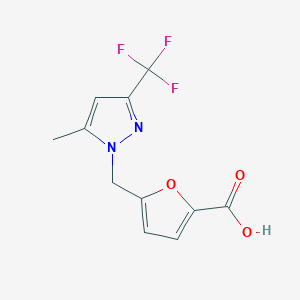
![1-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}piperidine-3-carboxamide](/img/structure/B2691446.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2691447.png)
![5-[2-(4-bromophenyl)-2-oxoethyl]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2691448.png)
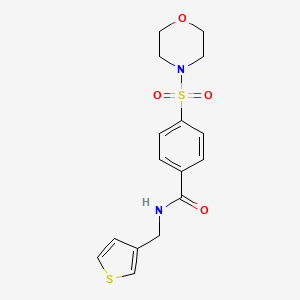
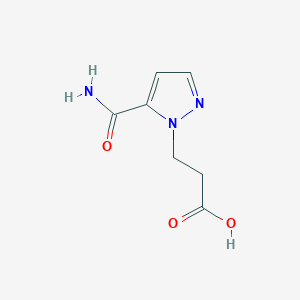
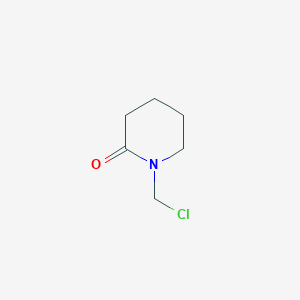
![N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-2-fluorobenzene-1-sulfonamide](/img/structure/B2691457.png)
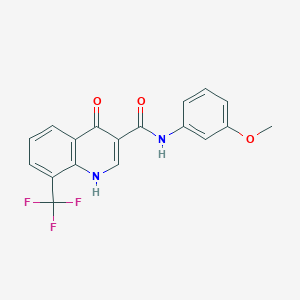
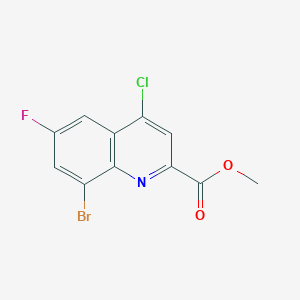
![2-({1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)quinoxaline](/img/structure/B2691461.png)
![N-[2-(Furan-3-YL)ethyl]-2,3-dimethoxybenzamide](/img/structure/B2691462.png)
![7-butyl-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2691463.png)
![2-({[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-6-(pyridin-3-yl)pyrimidin-4-ol](/img/structure/B2691466.png)
